4-(Hydroxymethyl)benzenediazonium bisulfite
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Overview
Description
4-(Hydroxymethyl)benzenediazonium bisulfite is an organic compound with the molecular formula C7H8N2O4S. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzenediazonium bisulfite typically involves the diazotization of 4-(hydroxymethyl)aniline. The process begins with the reaction of 4-(hydroxymethyl)aniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion formed. The resulting diazonium salt is then treated with sodium bisulfite to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)benzenediazonium bisulfite undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with activated aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form hydrazines using reducing agents like sodium bisulfite.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Azo Coupling: Activated aromatic compounds, such as phenols and anilines, are used under basic conditions.
Reduction: Sodium bisulfite, stannous chloride, or zinc dust are used as reducing agents.
Major Products
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo compounds.
Reduction: Hydrazines.
Scientific Research Applications
4-(Hydroxymethyl)benzenediazonium bisulfite has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)benzenediazonium bisulfite involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution and coupling, to form different products. The reactivity of the diazonium ion is due to the presence of the nitrogen-nitrogen triple bond, which makes it a good leaving group. In biological systems, the compound can form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
4-(Hydroxymethyl)benzenediazonium bisulfite can be compared with other diazonium salts, such as:
Phenyldiazonium chloride: Similar in reactivity but lacks the hydroxymethyl group.
4-(Hydroxymethyl)benzenediazonium tetrafluoroborate: Similar structure but different counterion, which can affect solubility and reactivity.
The uniqueness of this compound lies in its hydroxymethyl group, which can participate in additional reactions and provide different properties compared to other diazonium salts .
Properties
CAS No. |
109835-10-1 |
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Molecular Formula |
C7H8N2O4S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
hydrogen sulfite;4-(hydroxymethyl)benzenediazonium |
InChI |
InChI=1S/C7H7N2O.H2O3S/c8-9-7-3-1-6(5-10)2-4-7;1-4(2)3/h1-4,10H,5H2;(H2,1,2,3)/q+1;/p-1 |
InChI Key |
RTENQVMGDSHOQL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1CO)[N+]#N.OS(=O)[O-] |
Origin of Product |
United States |
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